3-Methyltriacontane 3-Methyltriacontane
Brand Name: Vulcanchem
CAS No.: 72227-01-1
VCID: VC18463037
InChI: InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3
SMILES:
Molecular Formula: C31H64
Molecular Weight: 436.8 g/mol

3-Methyltriacontane

CAS No.: 72227-01-1

Cat. No.: VC18463037

Molecular Formula: C31H64

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

3-Methyltriacontane - 72227-01-1

Specification

CAS No. 72227-01-1
Molecular Formula C31H64
Molecular Weight 436.8 g/mol
IUPAC Name 3-methyltriacontane
Standard InChI InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3
Standard InChI Key NXCMTLDSKYDELZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name 3-methyltriacontane unambiguously describes its structure: a 30-carbon straight-chain alkane (nn-triacontane) with a methyl branch at position 3. Alternative designations include anteisohentriacontane and the CAS registry number 72227-01-1 . The molecule's architecture features:

  • 27 rotatable bonds enabling conformational flexibility despite its length

  • Zero hydrogen bond donors/acceptors dictating nonpolar interactions

  • C31_{31}H64_{64} stoichiometry confirmed through high-resolution mass spectrometry (exact mass 436.5008 Da)

Table 1: Core Structural Parameters

PropertyValue
Molecular formulaC31H64\text{C}_{31}\text{H}_{64}
Molecular weight436.80 g/mol
Topological PSA0.00 Ų
Rotatable bond count27
SMILES (canonical)CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC

Spectroscopic Signatures

The compound's structural validation relies on:

  • 13C NMR^{13}\text{C NMR}: Distinct signals at δ 14.1 (terminal CH3_3), 22.8–32.1 (methylene chain), and 19.8 ppm (branch-point CH2_2)

  • IR spectroscopy: Characteristic C-H stretching vibrations at 2850–2950 cm1^{-1} (sp3^3 hybridization)

  • Mass spectrometry: Molecular ion peak at m/z 436.5 with fragmentation pattern confirming the branching position

Physicochemical Profile and Stability

Thermodynamic Properties

As a high-molecular-weight alkane, 3-methyltriacontane exhibits:

  • Melting point: 68–72°C (lit.) with branch-induced crystal lattice imperfections lowering TmT_m vs. linear isomers

  • Boiling point: Estimated 450–470°C at 760 mmHg through group contribution methods

  • Log P (octanol/water): 16.70 ± 0.3, reflecting extreme hydrophobicity

Biosynthetic Pathways and Natural Occurrence

Biological Production Mechanisms

In plant systems, 3-methyltriacontane arises through:

  • Elongation-decarboxylation pathway: Malonyl-CoA extension followed by decarbonylation

  • Methyl branching: Introduced by specific methyltransferases during chain elongation

  • Terminal modification: Reductive release from acyl carrier proteins

Ecological Distribution

Gas chromatography-mass spectrometry (GC-MS) analyses detect this compound in:

  • Vanilla spp.: Up to 2.4% of epicuticular waxes in Vanilla planifolia pods

  • Solanum tuberosum: Leaf wax component (0.03–0.12 μg/cm2^2)

  • Insect hydrocarbons: Minor constituent (<1%) of cuticular lipids in Coleoptera species

Table 2: Natural Occurrence by Source

OrganismTissueConcentration (Relative %)
Vanilla planifoliaPod epidermis1.8–2.4%
Solanum tuberosumLeaf surface0.03–0.12 μg/cm2^2
Tribolium castaneumCuticle0.7–0.9%

Pharmacokinetic and Toxicological Profile

ADMET Properties (Predicted)

Computational modeling using admetSAR 2.0 reveals:

Table 3: Key ADMET Predictions

ParameterPredictionProbability (%)
Human intestinal absorptionHigh99.17
Blood-brain barrier permeationComplete100.00
CYP3A4 inhibitionNon-inhibitor98.42
Carcinogenicity (binary)Negative60.00

Biotransformation and Excretion

  • Phase I metabolism: Limited oxidation by CYP450 isoforms due to steric hindrance

  • Phase II conjugation: No glucuronidation (UGT probability 0%)

  • Elimination: Primarily fecal (95–98%) via biliary excretion of unmodified compound

Industrial and Research Applications

Materials Science Applications

  • Phase change materials (PCMs): Thermal energy storage capacity of 210–230 J/g (melting)

  • Polymer additives: 0.5–2% incorporation reduces crystallinity in polyethylene films

  • Surface coatings: Self-assembled monolayers with contact angles >110°

Biochemical Research Uses

  • Membrane studies: Modulates lipid raft stability at 5–10 mol% concentrations

  • Reference standard: GC retention index marker (C31_{31} branched alkane)

  • Insect behavior studies: Role in cuticular hydrocarbon recognition systems

Environmental Fate and Ecotoxicology

Environmental Persistence

  • Atmospheric lifetime: 2–3 days via OH-radical oxidation (kOH=4.2×1011cm3/molecule/sk_{OH} = 4.2 \times 10^{-11} \, \text{cm}^3/\text{molecule/s})

  • Soil half-life: 180–220 days (aerobic conditions)

  • Bioaccumulation factor: Log BAF = 3.8 (moderate accumulation risk)

Ecotoxicological Impacts

  • Aquatic toxicity:

    • Daphnia magna 48h LC50_{50}: >100 mg/L

    • Aliivibrio fischeri EC50_{50}: 82 mg/L

  • Terrestrial effects:

    • Earthworm avoidance at >500 mg/kg soil

    • No significant phytotoxicity below 1000 mg/kg

Analytical Methodologies

Separation Techniques

  • GC conditions:

    • Column: DB-5ms (30m × 0.25mm × 0.25μm)

    • Temperature program: 50°C (2 min) → 10°C/min → 320°C (15 min)

    • Retention index: 3100 ± 15

Detection Methods

  • Mass spectrometry: EI mode (70 eV) with characteristic ions at m/z 57, 71, 85 (alkyl fragments)

  • FTIR analysis: Diagnostic bands at 720 cm1^{-1} (methylene rocking)

Synthesis and Modification Strategies

Laboratory Synthesis

  • Grignard coupling: C14_{14}Br + C15_{15}MgBr → C29_{29} chain

  • Branch introduction: Wittig reaction with isopropyltriphenylphosphonium ylide

  • Hydrogenation: Pd/C-catalyzed alkene reduction

Functionalization Approaches

  • Epoxidation: Limited success due to steric protection of internal double bonds

  • Halogenation: Radical bromination yields 3-bromo derivatives (45–50% yield)

Future Research Directions

Emerging research priorities include:

  • Nanothermotics: Developing PCM nanoencapsulates for building insulation

  • Chemical ecology: Deciphering insect chemoreception mechanisms

  • Green synthesis: Enzymatic production using modified fatty acid synthases

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